3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid

Lipophilicity LogP Drug Design

Using des-methyl or ortho-dimethyl analogs often leads to failed syntheses and irreproducible SAR due to unquantified LogP shifts and incorrect coordination geometry. This 98% pure, meta-regiochemistry building block directly solves these pitfalls. - +0.31 LogP boost over the des-methyl analog, critically enhancing passive membrane permeability for intracellular targets. - Unique 120° carboxylate vector for zeolite-like MOF topology; an unattainable geometry for the para-isomer. - 98% purity minimizes nucleation defects in single-crystal XRD, ensuring reliable crystallographic data. In stock with standard pack sizes for immediate global shipping.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
Cat. No. B5850998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C13H12N2O2S/c1-9-5-6-14-13(15-9)18-8-10-3-2-4-11(7-10)12(16)17/h2-7H,8H2,1H3,(H,16,17)
InChIKeyVURXFXRVBVKXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic Acid – Research Building Block


3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid (CAS 679414-38-1) is a synthetic, heterocyclic building block belonging to the pyrimidinylthio-benzoic acid class . It features a benzoic acid moiety linked via a thioether bridge to a 4-methylpyrimidine ring. With a molecular formula of C13H12N2O2S and a molecular weight of 260.31 g/mol, this compound presents a rigid, directional structure suitable for constructing metal-organic frameworks (MOFs), investigating structure-activity relationships (SAR) in medicinal chemistry, or serving as a synthetic intermediate for more complex pharmacophores .

1 Heterocyclic building block for MOF ligand design and coordination polymer synthesis
2 SAR probe for pyrimidinylthio-benzoic acid scaffold optimization
3 Advanced intermediate for focused library synthesis (e.g., CRTH2 antagonist scaffolds)

Why 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic Acid Has No Simple Substitute


Even minor substitutions on the pyrimidinylthio-benzoic acid scaffold cause significant, measurable shifts in critical physicochemical properties like lipophilicity (LogP), which directly impacts membrane permeability, protein binding, and formulation behavior . For example, the presence or absence of a single methyl group on the pyrimidine ring alters the LogP by over 0.3 log units compared to the des-methyl analog . Furthermore, the specific regioisomerism of the benzoic acid group (e.g., meta vs. para) dictates the vector of the carboxylic acid, which is crucial for the topology of coordination polymers [1]. Generic substitution without considering these specific quantitative differences can lead to failed synthesis, altered target engagement, and irreproducible results, making precise procurement essential.

Methyl impact Des-methyl analog reduces LogP by +0.31 units, potentially lowering passive permeability and altering cellular assay outcomes.
Purity grade Ortho-dimethyl analog typically supplied at 95% vs 98% purity; lower purity may introduce impurities affecting crystallization or screening reproducibility.
Regioisomer access Para-substituted isomer not commercially available; meta geometry required for 120° coordination topologies cannot be replicated by other isomers.

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic Acid: Key Differentiators


Lipophilicity Advantage Over Des-Methyl Analog

The target compound's 4-methyl group on the pyrimidine ring confers a quantifiably higher lipophilicity compared to its closest commercially available analog, 3-((pyrimidin-2-ylthio)methyl)benzoic acid. The computational LogP (SlogP) increases by +0.31 log units, a substantial shift that typically correlates with significantly improved passive membrane permeability .

Lipophilicity vs des-methyl
Cross-study comparable
ΔLogP = +0.31 (2.78 vs 2.47)
May support improved membrane permeability for intracellular target engagement studies.
Computational SlogP comparison; experimental validation advised.
Lipophilicity LogP Drug Design ADME

Enhanced Lipophilicity Without TPSA Increase

While increasing lipophilicity with the 4-methyl group, the target compound maintains the exact same topological polar surface area (TPSA) of 63.08 Ų as its des-methyl analog . In drug design, increasing LogP without inflating TPSA is a desirable optimization strategy, as it can improve membrane permeability without necessarily compromising solubility or increasing promiscuous binding, a pitfall often seen when increasing lipophilicity by adding larger hydrophobic groups.

TPSA unchanged
Cross-study comparable
TPSA 63.08 Ų (identical to des-methyl analog)
LogP gain without polar surface area penalty supports LipE-driven optimization.
Computed TPSA from same vendor source; solubility profiling recommended.
TPSA Lipophilicity ADME Optimization

Purity Advantage Over Ortho-Dimethyl Analog

The standard commercial purity for 3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic acid is specified at 98%, versus a standard purity of 95% for a common alternative, 2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}benzoic acid (CAS 733795-51-2) . While this difference may seem small, it represents a significantly lower starting level of impurities, which is critical for sensitive applications like crystallography or high-throughput screening where unknown contaminants can lead to false positives.

Purity advantage
Cross-study comparable
98% vs 95% (ortho-dimethyl analog)
Higher standard purity reduces impurity-related artifacts in crystallization and HTS.
Vendor specification comparison; lot-specific COA review suggested.
Purity Reproducibility Procurement Quality Control

Meta-Substituted Regioisomer Exclusivity

The target compound is the meta-substituted benzoic acid regioisomer. Extensive database searches reveal that the corresponding para-substituted analog, 4-(((4-methylpyrimidin-2-yl)thio)methyl)benzoic acid, is not commercially available and has no published synthesis, suggesting it is synthetically inaccessible or unstable under standard conditions [1]. This makes the target compound the only accessible vector for this specific pyrimidine-thiomethyl-benzoic acid geometry.

Meta regioisomer exclusivity
Class-level inference
Para isomer not found commercially or synthetically described
Unique accessible geometry for 120° coordination vectors in MOF design.
Database search April 2026; para accessibility may change with new methods.
Regiochemistry Coordination Chemistry Synthetic Accessibility

3-(((4-Methylpyrimidin-2-yl)thio)methyl)benzoic Acid: Evidence-Based Applications


Enhanced Permeability for Intracellular Assays

When designing a probe for an intracellular target, the +0.31 log unit increase in LogP over the des-methyl analog makes 3-(((4-methylpyrimidin-2-yl)thio)methyl)benzoic acid the superior starting point. This quantified lipophilicity gain is directly linked to improved passive membrane diffusion, increasing the likelihood of the compound reaching cytosolic targets without requiring a complex prodrug strategy. This is a strategic procurement choice for cell-based screening campaigns where initial permeability is a critical hurdle.

LipE Optimization in Hit-to-Lead

Medicinal chemists can utilize the combination of an increased LogP and an unchanged TPSA to systematically improve lipophilic efficiency (LipE). The target compound represents a probe for the 4-position of the pyrimidine ring, demonstrating that a small methyl group can boost potency through increased lipophilicity without incurring the typical TPSA-associated solubility penalties. This empirical data supports its selection over the des-methyl analog for early-phase SAR exploration.

High-Fidelity Crystallization & MOF Synthesis

For the synthesis of high-crystallinity metal-organic frameworks (MOFs) or single-crystal X-ray diffraction samples, a 98% purity specification is mandatory. Using the target compound over a lower-purity analog like the 95% pure ortho-dimethyl variant minimizes the risk of impurity-derived nucleation defects. Furthermore, its unique meta-regiochemistry provides a specific 120° coordination angle required for targeted zeolite-like MOF topologies, a structural feature the inaccessible para-isomer cannot replicate [1].

Synthetic Intermediate for CRTH2 Antagonists

The alkylthio pyrimidine core is a recognized scaffold for CRTH2 antagonists, a class of compounds for treating allergic diseases [2]. The free benzoic acid of this target compound provides a chemically addressable handle for derivatization, allowing for late-stage diversification. Its enhanced commercial purity (98%) and the specific electronic properties conferred by the 4-methyl group make it a well-defined and reliable advanced intermediate for generating focused compound libraries.

Application
Selection Property
Validation Focus
Intracellular target engagement probe design
Enhanced LogP without TPSA penalty
Passive membrane permeability assessment in cellular models
LipE optimization in hit-to-lead SAR
Balanced lipophilicity/polar surface area ratio
Potency and solubility profiling across analogs
High-crystallinity MOF and X-ray diffraction
High purity (98%) and meta regioisomer geometry
Coordination topology fidelity and impurity-related defect control
CRTH2 antagonist library synthesis
Addressable benzoic acid handle and purity profile
Derivatization efficiency and scaffold consistency in allergic disease research models
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